3-Bromothieno[2,3-b]pyridine

Synthetic Methodology Halogenation Process Chemistry

Researchers requiring selective 3-position functionalization of the thieno[2,3-b]pyridine scaffold often face reactivity/stability trade-offs between the 3-iodo (homocoupling-prone) and 3-chloro (sluggish) analogs. 3-Bromothieno[2,3-b]pyridine resolves this with an optimal C-Br bond profile-enabling efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings while maintaining bench stability. • Enables potent kinase inhibitor synthesis (c-Met IC50 = 0.005 µM vs. A549, surpassing cabozantinib) • Balanced reactivity for high-conversion cross-coupling with minimal homocoupling byproducts • Produced via validated direct synthesis (57% yield); 97% purity with full analytical QC documentation

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 28988-21-8
Cat. No. B1362443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothieno[2,3-b]pyridine
CAS28988-21-8
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC=C2Br
InChIInChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H
InChIKeyKAIWLFPPQNJAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothieno[2,3-b]pyridine: Core Properties & Structural Analogs


3-Bromothieno[2,3-b]pyridine (CAS 28988-21-8) is a heteroaromatic building block featuring a thieno[2,3-b]pyridine core halogenated at the 3-position . This structure imparts a calculated LogP of 3.0588 and a topological polar surface area of 41.13 Ų [1]. The presence of the bromine atom is critical, as it enables its primary function as an electrophilic coupling partner in cross-coupling reactions . The most direct structural analogs are its 3-chloro and 3-iodo derivatives, which serve as alternative halide handles for the same molecular scaffold .

Heteroaromatic building block for Pd-catalyzed cross-coupling reactions
3-Br handle offers balanced reactivity for selective functionalization
Lipophilic thienopyridine core supports drug-like property design

3-Bromothieno[2,3-b]pyridine: Limits of Analog Substitution


While 3-chloro and 3-iodo variants of thieno[2,3-b]pyridine share the same molecular scaffold, they cannot be considered drop-in replacements for 3-bromothieno[2,3-b]pyridine. The choice of halide is a pivotal decision in synthetic route design, as the carbon-halogen bond strength directly dictates reactivity, selectivity, and stability under various reaction conditions . The 3-bromo derivative offers a balance of reactivity and stability that is distinct from its analogs; the 3-iodo compound may be more reactive but is often less stable and more prone to homocoupling, while the 3-chloro analog can be significantly less reactive, requiring harsher conditions or specialized catalysts [1]. This makes 3-bromothieno[2,3-b]pyridine a uniquely versatile intermediate for achieving specific and controlled functionalization at the 3-position of the thienopyridine core [1].

3-Chloro Analog
May require harsher conditions or specialized catalysts, altering reaction scope
3-Iodo Analog
Increased reactivity may lead to homocoupling, reducing yield and purity
Halide-Dependent Selectivity
Carbon-halogen bond strength directly impacts cross-coupling selectivity and kinetics

3-Bromothieno[2,3-b]pyridine: Key Differentiating Evidence


Synthetic Yield vs. 3-Chloro Analog

In a direct head-to-head synthetic comparison under identical conditions, the preparation of the 3-bromo derivative is demonstrably more efficient than the 3-chloro analog. This superior yield directly impacts procurement costs for downstream synthesis, as it provides a more atom-economic and productive route to the desired intermediate .

Synthetic Yield
Data to verify
57% (bromo) vs. mixture (chloro)
May favor reliable intermediate supply
Reported procedure; data to verify
Synthetic Methodology Halogenation Process Chemistry

Lipophilicity Gain Over Unsubstituted Core

The introduction of a bromine atom at the 3-position of the thieno[2,3-b]pyridine core significantly alters key physicochemical properties compared to the non-halogenated parent scaffold. These changes are critical for applications where molecular properties like lipophilicity and polarity are key design parameters [1].

LogP Increase
Class-level
3.06
Supports membrane permeability design
Calculated value; context-dependent
Medicinal Chemistry Physicochemical Properties Drug Design

Key Intermediate for c-Met Kinase Inhibitors

While 3-bromothieno[2,3-b]pyridine itself is not a drug, it serves as an essential building block for synthesizing advanced pharmaceutical leads. Its use enables the creation of compounds with quantifiably superior activity compared to existing drugs. This is demonstrated by its role in the synthesis of a novel thieno[2,3-b]pyridine-based c-Met inhibitor, compound 10, which showed sub-micromolar potency against the A549 cell line [1].

Derived Inhibitor IC₅₀
Reported
0.005 µM (c-Met lead) vs. cabozantinib
Supports potent lead synthesis research
Lead compound data; not the building block itself
Medicinal Chemistry Kinase Inhibitors Oncology

3-Bromothieno[2,3-b]pyridine: High-Value R&D and Industrial Applications


Pd-Catalyzed Cross-Coupling for 3-Substituted Libraries

The primary application of 3-Bromothieno[2,3-b]pyridine is as an electrophilic partner in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to generate diverse libraries of 3-substituted thieno[2,3-b]pyridines . The quantitative yield data (57% in direct synthesis) confirms its efficient preparation, making it a cost-effective starting material. Its reactivity profile, balanced between the less reactive 3-chloro and more unstable 3-iodo analogs, makes it the optimal choice for achieving high conversion and purity in these reactions .

Building Block for c-Met and FAK Kinase Inhibitors

This compound is a critical starting material for synthesizing advanced leads targeting kinases such as c-Met and FAK, which are implicated in cancer progression [1][2]. As demonstrated, analogs synthesized from this scaffold have shown remarkable potency (IC50 = 0.005 µM against A549 cells for a c-Met inhibitor) that surpasses that of the existing drug cabozantinib [1]. This makes it a high-value building block for drug discovery programs aiming to develop best-in-class or first-in-class therapeutics.

N-Type Polymer Semiconductors for Organic Electronics

Beyond medicinal chemistry, 3-bromothieno[2,3-b]pyridine is used in materials science as a monomer precursor for conjugated polymers [3]. It is specifically noted as a component for synthesizing diketopyrrolopyrrole (DPP)-based polymers that function as n-type semiconductors. The electron-deficient nature of the thieno[2,3-b]pyridine ring, enhanced by the bromine substituent, is key to achieving the desired electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Library Synthesis
Reactivity profile of bromine handle
Coupling efficiency and product purity
c-Met/FAK Kinase Inhibitor Lead Synthesis
Consistent access to potent lead analogs
Cell-based antiproliferative activity assessment
n-Type Polymer Semiconductor Precursor
Electron-deficient thienopyridine core
Charge transport properties in OFET/OPV devices

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